molecular formula C20H20N2OS B2607137 3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896608-89-2

3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2607137
CAS No.: 896608-89-2
M. Wt: 336.45
InChI Key: MQVQVJNFKIKXGD-UHFFFAOYSA-N
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Description

3-Methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a benzamide derivative featuring a 3-methyl-substituted aromatic ring linked via an amide bond to an ethyl group terminating in a 4-methylphenyl-substituted thiazole moiety. This structural architecture positions it within a class of compounds studied for diverse pharmacological applications, including enzyme inhibition (e.g., tyrosinase) and antimicrobial activity . Its synthesis likely involves coupling a 3-methylbenzoyl chloride with a thiazole-containing amine precursor, analogous to methods described for related benzamide-thiazole hybrids .

Properties

IUPAC Name

3-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14-6-8-16(9-7-14)20-22-18(13-24-20)10-11-21-19(23)17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVQVJNFKIKXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced forms of the compound.

    Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituents involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Structural Analogues

The compound shares core structural motifs with several derivatives, differing primarily in substituents on the benzamide ring and thiazole moiety. Key analogues include:

  • 3-Butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (): Features a 3-butoxy group instead of 3-methyl, increasing hydrophobicity (logP = 5.87).
  • 3-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (): Substitutes the 4-methylphenyl group on the thiazole with phenyl, reducing steric bulk.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Lacks the thiazole-ethyl chain, emphasizing the role of the thiazole in binding interactions.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
Target Compound* C₂₂H₂₁N₃OS 383.49 ~4.2 4 1 ~42
3-Butoxy Derivative () C₂₃H₂₆N₂O₂S 394.53 5.87 4 1 42.14
3-Ethoxy Derivative () C₂₁H₂₂N₂O₂S 366.48 ~4.5 4 1 ~42
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₂H₁₇NO₂ 207.27 1.2 3 2 49.3

Note: Properties for the target compound are inferred based on structural similarities. The 3-methyl group reduces logP compared to alkoxy derivatives, enhancing solubility.

Pharmacological and Functional Comparisons

Tyrosinase Inhibition

Compounds like 9g (), which integrate benzamide and thiazole-triazole motifs, exhibit potent tyrosinase inhibition (IC₅₀ < 10 µM). The thiazole ring in the target compound may similarly coordinate with copper ions in the enzyme’s active site, though the absence of a triazole moiety could reduce binding affinity compared to 9g .

Antimicrobial Potential

In molecular docking studies, benzamide-thiazole hybrids (e.g., ) show affinity for Mycobacterium tuberculosis RpfB protein. The target compound’s 4-methylphenyl group may enhance hydrophobic interactions with protein pockets, analogous to the 3-methylsulfanyl group in 3-methyl-N-[(1S)-1-[4-methyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide .

Structural Stability

Crystallographic data for (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () reveal planar thiazole rings and amide bond geometries critical for conformational stability.

Biological Activity

3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, also known by its CAS number 896608-85-8, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a benzamide group, and a 4-methylphenyl substituent. Its IUPAC name reflects its structural complexity:

Property Details
IUPAC Name This compound
CAS Number 896608-85-8
Molecular Weight 322.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole moiety is known to modulate enzyme activity and influence various cellular pathways, including oxidative stress responses and signaling cascades.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. A study on thiazole derivatives highlighted their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of electron-donating groups in the structure enhances these antimicrobial effects.

Antitumor Activity

The compound has shown promise as an anticancer agent. Thiazole-based compounds have been reported to possess cytotoxic effects against several cancer cell lines. For instance, one study found that certain thiazole derivatives displayed IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The structural features such as the methyl group on the phenyl ring are believed to enhance the anticancer activity.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Certain analogs demonstrated significant protective effects in animal models against induced seizures . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can lead to improved anticonvulsant efficacy.

Case Study 1: Antibacterial Screening

A series of thiazole derivatives were synthesized and screened for antibacterial activity. Among them, compounds similar to this compound exhibited notable inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced apoptosis in human cancer cells, with IC50 values indicating effective growth inhibition . Molecular dynamics simulations further elucidated the interaction between the compound and target proteins involved in cancer proliferation.

Research Findings Summary

Biological Activity Findings
Antimicrobial Effective against E. coli and S. aureus
Antitumor IC50 values comparable to doxorubicin
Anticonvulsant Significant protection in seizure models

Q & A

Q. Basic Research Focus

  • NMR Analysis :
    • ¹H NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (thiazole-linked CH₂), and δ 2.4 ppm (methyl groups). Splitting patterns confirm substitution on the thiazole and benzamide rings .
    • ¹³C NMR : Peaks at ~165 ppm (amide carbonyl) and 150–160 ppm (thiazole C2/C4) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (C₂₁H₂₁N₃OS, exact mass 363.14).
  • Elemental Analysis : C, H, N, S percentages must align with theoretical values (±0.3%) .

What strategies resolve discrepancies in biological activity data for this compound across different assays?

Q. Advanced Research Focus

  • Source of Contradictions : Variability in cell permeability (logP ~3.5) or off-target interactions (e.g., kinase inhibition) may explain divergent IC₅₀ values .
  • Methodological Adjustments :
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
    • Standardize assay conditions (e.g., ATP concentration in kinase assays) .
    • Apply structure-activity relationship (SAR) studies to isolate pharmacophores .

How can computational modeling predict the compound’s interaction with tyrosinase or other enzymatic targets?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Key interactions:
    • Thiazole sulfur with Cu²⁺ in tyrosinase’s active site.
    • Benzamide carbonyl forming hydrogen bonds with Asn260 or His263 .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Validation : Compare predicted ΔG values with experimental inhibition constants (e.g., Ki from enzyme kinetics) .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

  • Chromatography :
    • Flash Column : Silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) removes unreacted benzamide .
    • HPLC : C18 column (MeCN:H₂O, 0.1% TFA) achieves >95% purity .
  • Crystallization : Recrystallize from DCM/hexane to obtain single crystals for XRD validation .

How does the compound’s logD and solubility profile influence in vitro assay design?

Q. Advanced Research Focus

  • logD (pH 7.4) : Predicted ~2.8 (ACD/Labs). Adjust assay media with 0.1% DMSO or cyclodextrin to prevent precipitation .
  • Solubility : Aqueous solubility <10 µM necessitates stock solutions in DMSO (≤0.1% final concentration) .
  • Membrane Permeability : Use Caco-2 assays to correlate logD with apparent permeability (Papp) .

What are the best practices for analyzing metabolic stability in hepatic microsomes?

Q. Advanced Research Focus

  • Protocol :
    • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    • Terminate reactions at 0, 15, 30, 60 min with ice-cold MeCN .
  • LC-MS/MS Analysis : Monitor parent ion depletion (t½ >30 min suggests stability). Major metabolites often include hydroxylated thiazole or demethylated benzamide .

How can SAR studies improve selectivity against off-target kinases?

Q. Advanced Research Focus

  • Modifications :
    • Replace 4-methylphenyl with electron-withdrawing groups (e.g., Cl) to reduce kinase binding .
    • Introduce methyl groups on the benzamide to sterically hinder off-target interactions .
  • Selectivity Screening : Use KinomeScan panels to assess inhibition of 468 kinases at 1 µM .

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